2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
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Overview
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a 1-methyl-1H-pyrazol-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Cyclopentanone derivative.
Reduction: Cyclopentane derivative.
Substitution: Various substituted pyrazolyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to the presence of both a cyclopentanol ring and a pyrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)13-9-4-2-3-8(9)12/h5-6,8-9,12H,2-4H2,1H3 |
InChI Key |
VMJUVOUDDCSNFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2O |
Origin of Product |
United States |
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